

Technical Support Center: (E)-Naringenin Chalcone Extraction from Tomato Skin

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Compound of Interest

Compound Name: (E)-Naringenin chalcone

Cat. No.: B7765812

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimal extraction of **(E)-Naringenin chalcone** from tomato skin.

Frequently Asked Questions (FAQs)

Q1: My **(E)-Naringenin chalcone** yield is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors:

- **Suboptimal Solvent Choice:** The polarity of the extraction solvent is critical. While alcohols like ethanol are commonly used, acetone has shown high efficiency for extracting total flavonoids from tomato pomace.^[1] The concentration of the solvent is also key; for instance, a 60% ethanol solution was effective in one study.^[2]
- **Inefficient Extraction Method:** Conventional methods like maceration may not be as efficient as advanced techniques. Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SC-CO₂) have been shown to significantly improve yields by enhancing mass transfer.^{[3][4]}
- **Isomerization to Naringenin:** **(E)-Naringenin chalcone** is prone to cyclize into its flavanone isomer, naringenin, especially in neutral or alkaline pH conditions.^{[5][6]} This is a major cause

of apparent low yield. Using slightly acidified solvents can help stabilize the chalcone form.[6][7]

- Degradation: The compound can be sensitive to high temperatures and prolonged extraction times.[8][9] Over-exposure to heat or light during the process can degrade the target molecule.

Q2: How can I prevent the isomerization of **(E)-Naringenin chalcone** to naringenin during extraction?

A2: To minimize isomerization, consider the following:

- pH Control: Maintain an acidic environment. The equilibrium between the chalcone and flavanone forms is pH-dependent.[10][11] Performing the extraction with solvents acidified with a small amount of acid (e.g., 1% formic acid or acetic acid) can stabilize the protonated chalcone form.[6][7]
- Temperature Management: Avoid excessive heat. While moderate heat can increase solubility, high temperatures can accelerate the isomerization rate.
- Minimize Processing Time: Use rapid extraction techniques like UAE, which can reduce extraction times to minutes compared to hours for conventional methods, limiting the time for isomerization to occur.[4]

Q3: I am having trouble separating **(E)-Naringenin chalcone** from naringenin using reverse-phase HPLC. What can I do?

A3: Co-elution of these two isomers is a common challenge due to their similar structures and polarities.[6] To improve separation:

- Optimize Mobile Phase: Adjust the gradient slope, making it shallower around the elution time of the isomers. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) and acid additives (e.g., formic acid vs. acetic acid).
- Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl phase, which provides alternative pi-pi interactions.

- Alternative Techniques: For very difficult separations, Supercritical Fluid Chromatography (SFC) can offer a powerful alternative with different selectivity compared to HPLC.[\[12\]](#)

Q4: What is the most environmentally friendly method for extracting **(E)-Naringenin chalcone**?

A4: Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO₂) is considered a premier "green" extraction technique.[\[9\]](#) SC-CO₂ is non-toxic, non-flammable, inexpensive, and readily available.[\[9\]](#)[\[13\]](#) It allows for the extraction of thermolabile compounds at relatively low temperatures and can be tuned by adjusting pressure and temperature.[\[3\]](#)[\[9\]](#) Another green approach involves the use of deep eutectic solvents (DES), which are biodegradable and have a low environmental impact.[\[14\]](#)

Q5: Can I use fresh or dried tomato skin for extraction?

A5: Both can be used, but the preparation method will affect the results. Dried tomato skin is typically preferred as it removes water, which can interfere with the extraction efficiency of organic solvents and allows for easier milling into a fine powder. This increases the surface area available for solvent interaction. If using fresh skin, a solvent system that is miscible with water, such as aqueous ethanol, is necessary.[\[5\]](#)

Data Summary Tables

Table 1: Comparison of Optimized Extraction Methods for Compounds from Tomato Byproducts

| Extraction Method | Target Compound(s) | Optimal Conditions | Yield | Source |
|---|--------------------|---|----------------------|--------|
| Supercritical Fluid (SC-CO ₂) | Naringenin | Pressure: 550 bar; Temperature: 60 °C; Time: 80 min | 84.04 mg/kg DW | [3] |
| Conventional Solvent | Total Flavonoids | Solvent: Acetone; Ratio: 0.1:25 g/mL; Temp: 30 °C; Time: 10 h | 66.80 GAE mg/L | [1] |
| Ultrasound-Assisted (UAE) | Lycopene | Solvent: Ethanol; Temp: 65 °C; Time: 20 min; Ratio: 72 mL/g | 1536 ± 53 µg/g | [15] |
| Microwave-Assisted (MAE) | Total Phenolics | Solvent: 63% Ethanol; Temp: 80 °C; Time: 15 min | 1.72 ± 0.04 mg GAE/g | [16] |

DW: Dry Weight; GAE: Gallic Acid Equivalents.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of (E)-Naringenin Chalcone

This protocol is adapted from methodologies described for the extraction of bioactive compounds from tomato waste.[4][15][17]

- Sample Preparation:
 - Obtain tomato skins, wash thoroughly with deionized water, and freeze-dry until a constant weight is achieved.

- Grind the dried skins into a fine powder (e.g., <0.5 mm particle size) using a laboratory mill. Store the powder in a desiccator at 4°C.
- Extraction Procedure:
 - Weigh 1 gram of the dried tomato skin powder and place it into a 50 mL glass beaker.
 - Add 20 mL of the extraction solvent (e.g., 70% ethanol acidified with 0.1% formic acid).
 - Place the beaker in an ultrasonic bath or use an ultrasonic probe.
 - Set the extraction parameters. Optimal conditions may vary, but a starting point is:
 - Temperature: 50 °C
 - Time: 30 minutes
 - Ultrasonic Frequency: 40 kHz
 - Continuously monitor the temperature to prevent overheating and potential degradation.
- Sample Recovery:
 - After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
 - Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with fresh solvent.
 - Combine the supernatants and filter through a 0.45 µm syringe filter.
 - The solvent can be evaporated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
 - Store the final extract at -20°C until analysis.

Protocol 2: Supercritical Fluid Extraction (SC-CO₂)

This protocol is based on the SFE of bioactive compounds from tomato skin by-products.^{[3][18]}

- Sample Preparation:
 - Prepare dried tomato skin powder as described in Protocol 1.
 - Pack approximately 15-20 grams of the powder into the stainless-steel extraction vessel of the SFE system.
- Extraction Procedure:
 - Set the SFE system parameters. Pressure is a key variable for naringenin extraction.
 - Pressure: 550 bar
 - Temperature: 60 °C
 - CO2 Flow Rate: 2 mL/min
 - Extraction Time: 80 minutes
 - If desired, a co-solvent such as ethanol (5-10%) can be added to the CO2 stream to increase the polarity of the supercritical fluid and enhance the extraction of polar compounds.
- Sample Collection:
 - The extract is collected from the separator vessel after the supercritical CO2 is depressurized and returned to a gaseous state.
 - The resulting oleoresin extract is collected, weighed, and stored under nitrogen at -20°C to prevent oxidation.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized method based on standard practices for flavonoid quantification.

[\[5\]](#)[\[19\]](#)

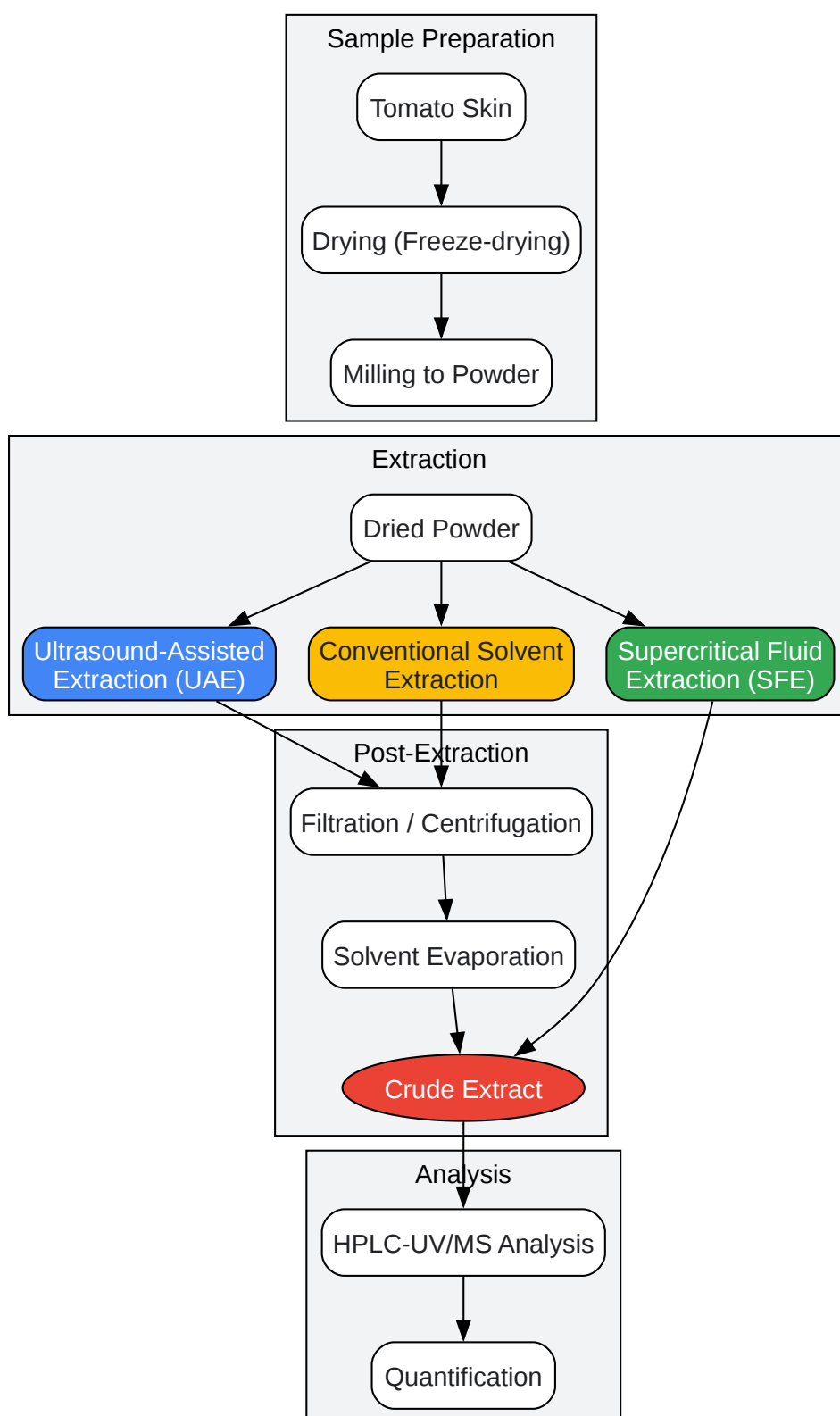
- Standard Preparation:

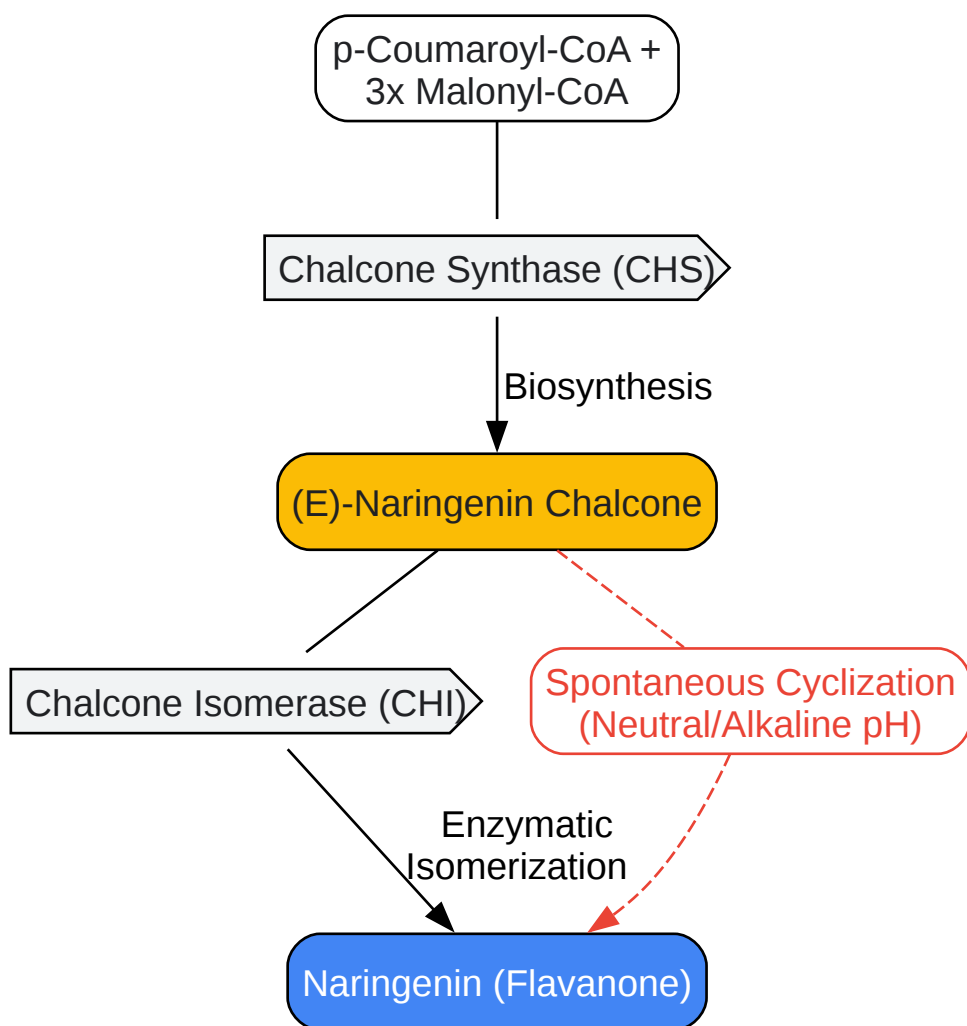
- Prepare a stock solution of **(E)-Naringenin chalcone** standard (e.g., 1 mg/mL) in HPLC-grade methanol.
- Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
- Sample Preparation:
 - Dissolve the dried crude extract (from Protocol 1 or 2) in the mobile phase to a known concentration (e.g., 10 mg/mL).
 - Filter the solution through a 0.22 µm syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient: Start with 10% B, increase to 90% B over 25 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes. (Note: This gradient is a starting point and must be optimized).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Column Temperature: 30 °C.
 - Detection: Diode Array Detector (DAD) or UV detector set at the maximum absorbance wavelength for naringenin chalcone (approx. 370 nm).
- Analysis:
 - Inject the standards to create a calibration curve (Peak Area vs. Concentration).
 - Inject the prepared samples.

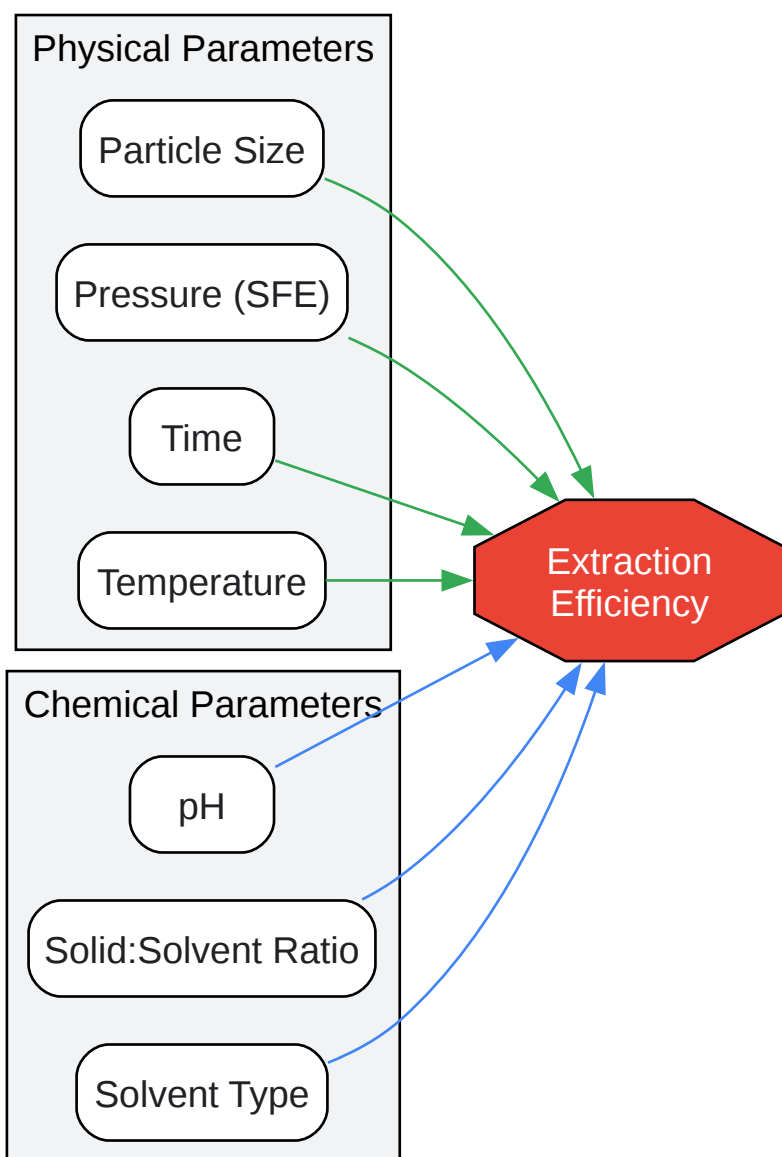
- Identify the **(E)-Naringenin chalcone** peak in the sample chromatogram by comparing its retention time with the standard.
- Quantify the amount of **(E)-Naringenin chalcone** in the sample using the regression equation from the calibration curve.

Visualizations

Experimental and Analytical Workflow







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